N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXABJCKPGLJQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Chloropyrimidine
A common approach involves substituting a chlorine atom on 2,4-dichloropyrimidine with dimethylamine, followed by introduction of the methylamine group:
- Step 1 : Reaction of 2,4-dichloropyrimidine with dimethylamine in THF at 0–5°C yields 4-(dimethylamino)-2-chloropyrimidine.
- Step 2 : Amination of the 2-chloro position via Buchwald-Hartwig coupling with methylamine or via nucleophilic substitution under high-pressure conditions.
Reaction Conditions :
Reductive Amination of Pyrimidine Aldehyde
An alternative route starts with 4-(dimethylamino)pyrimidine-2-carbaldehyde:
- Step 1 : Condensation with methylamine in methanol to form the imine.
- Step 2 : Reduction using sodium borohydride or hydrogenation with Pd/C to yield the primary amine.
Analytical Data :
- MS (ESI) : m/z 167.1 [M+H]+ (calculated for C₇H₁₁N₄: 167.1)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.78 (s, 2H, CH₂NH₂), 3.02 (s, 6H, N(CH₃)₂).
Amide Bond Formation with Furan-2-carboxylic Acid
Acid Chloride Method
Furan-2-carboxylic acid is converted to its acid chloride, which reacts with the pyrimidinylmethylamine:
- Step 1 : Treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
- Step 2 : Reaction of the acid chloride with 4-(dimethylamino)pyrimidin-2-yl)methanamine in dichloromethane (DCM) with triethylamine as a base.
Reaction Conditions :
- Molar Ratio: 1:1.2 (acid chloride:amine)
- Temperature: 0°C → room temperature, 4 hours
- Yield: 70–85% after recrystallization from ethanol.
Characterization :
Coupling Reagent-Assisted Synthesis
Modern approaches employ coupling agents to enhance efficiency:
- Step 1 : Activation of furan-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- Step 2 : Addition of pyrimidinylmethylamine and stirring at room temperature for 12 hours.
Optimized Conditions :
- Solvent: Dimethylformamide (DMF)
- Coupling Agent: EDC/HOBt (1:1 molar ratio)
- Yield: 85–90%
- Purity (HPLC): >98%.
Alternative Routes and Modifications
Pyrimidine Ring Construction Post-Amidation
For derivatives with sensitive functional groups, the pyrimidine ring may be assembled after amide formation:
- Step 1 : Coupling of furan-2-carboxylic acid with 2-(aminomethyl)pyrimidin-4-amine.
- Step 2 : Dimethylation of the pyrimidine amine using methyl iodide and potassium carbonate.
Challenges :
Solid-Phase Synthesis
Patents describe resin-bound approaches for high-throughput synthesis:
- Step 1 : Immobilization of 4-(dimethylamino)pyrimidin-2-yl)methanamine on Wang resin.
- Step 2 : On-resin amidation with Fmoc-protected furan-2-carboxylic acid.
- Step 3 : Cleavage with trifluoroacetic acid (TFA).
Advantages :
Analytical and Spectroscopic Data
Spectral Characterization
Purity and Stability
- HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30)
- Stability : Stable at 25°C for 6 months under nitrogen.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
- Thionyl Chloride vs. Oxalyl Chloride : Thionyl chloride is preferred for lower cost and easier byproduct removal.
- Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to interact with nucleophilic sites on proteins or enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Analysis
Core Heterocycle Variations
- Pyrimidine vs. This modification is associated with improved anticancer activity in synthesized derivatives, likely due to increased binding affinity to ATP pockets in kinases .
- Pyrazolo[3,4-d]pyrimidine (): The pyrazolo-pyrimidine hybrid in introduces a five-membered pyrazole ring fused to pyrimidine. This structure is prevalent in kinase inhibitors (e.g., ALK, EGFR), where the rigid core improves selectivity. The methylthio and isopropylamino groups may enhance hydrophobic interactions compared to the dimethylamino group in the target compound .
Substituent Effects
- Dimethylamino vs. Sulfur-containing groups are prone to oxidation, which could affect pharmacokinetics .
- Furan-2-carboxamide Linkage: All compared compounds retain the furan-2-carboxamide moiety, critical for π-stacking and hydrogen bonding. However, its positioning varies: In the target compound, it is directly linked to the pyrimidine via a methylene bridge.
Pharmacological Implications
- Thieno[2,3-d]pyrimidine Derivatives (): These compounds exhibit notable anticancer activity, attributed to dual inhibition of topoisomerase II and receptor tyrosine kinases. Their synthesis via a five-step protocol with high yields suggests scalability advantages over more complex routes .
G-Quadruplex Targeting (): The benzofused biaryl polyamides in demonstrate how structural complexity (e.g., benzimidazole and polyamide chains) shifts applications toward nucleic acid interactions, contrasting with the target compound’s likely protein-targeted mechanism .
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A furan ring which is known for its biological activity.
- A pyrimidine moiety that enhances its interaction with biological targets.
The compound can be represented by the following chemical formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The compound's structure allows it to bind to active sites on proteins, thereby inhibiting their function.
Potential Mechanisms Include:
- Enzyme Inhibition: It may act as a competitive inhibitor for enzymes involved in cell proliferation.
- Receptor Modulation: The compound could interact with various receptors, influencing signaling pathways associated with cancer cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
- Cell Viability Assays:
| Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| MCF-7 | 1.68 | Better (17.02 µM) |
| A549 | 9.46 | Better (11.73 µM) |
- Apoptosis Induction:
Antimicrobial Activity
The furan component of this compound contributes to its antibacterial properties:
- In Vitro Studies:
Case Studies
Several research studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines:
- Antibacterial Efficacy:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide?
- Methodology : The synthesis typically involves amide bond formation between furan-2-carboxylic acid and (4-(dimethylamino)pyrimidin-2-yl)methylamine. Activation of the carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst is critical for high yields. Multi-step protocols may require intermediate purification via column chromatography or recrystallization. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR are essential for confirming the pyrimidine ring (e.g., dimethylamino protons at ~2.8–3.2 ppm) and furan carboxamide structure (aromatic protons at ~6.3–7.6 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., expected [M+H] ion).
- Infrared Spectroscopy (IR) : Confirms the presence of amide C=O stretch (~1650–1680 cm) and aromatic C-H bonds .
Q. How to assess the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at intervals (e.g., 24, 48, 72 hours). Quantify stability using peak area retention and identify degradation products via LC-MS .
Advanced Research Questions
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodology :
- Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to rule out off-target effects.
- Compound Purity : Verify purity (>95%) via HPLC and exclude batch-specific impurities.
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets). Validate predictions with mutagenesis studies targeting predicted binding residues.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes in the target protein .
Q. How to design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the pyrimidine ring or replace the furan with bioisosteres (e.g., thiophene).
- Prodrug Strategies : Mask polar groups with labile esters or phosphates to enhance oral bioavailability.
- In Vitro ADME Screening : Use microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models to prioritize candidates .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
